2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured thiazolidinone moiety. Key substituents include:
- A 3-(2-methoxyethyl)-substituted thiazolidinone at position 3, with a thioxo group and conjugated double bond system, which may enhance redox activity or receptor binding .
- The Z-configuration of the methylidene bridge, critical for spatial orientation and intermolecular interactions.
This scaffold is hypothesized to exhibit bioactivity relevant to kinase inhibition or epigenetic modulation, given structural parallels to known thiazolidinone-containing pharmacophores .
Properties
Molecular Formula |
C23H21N3O4S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-15-7-9-16(10-8-15)30-20-17(21(27)25-11-5-4-6-19(25)24-20)14-18-22(28)26(12-13-29-2)23(31)32-18/h4-11,14H,3,12-13H2,1-2H3/b18-14- |
InChI Key |
OAYDIUCGAVAYLD-JXAWBTAJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the ethylphenoxy group. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in studies of cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Phenoxy vs. Amino Substituents: The 4-ethylphenoxy group in the target compound enhances membrane permeability compared to amino-substituted analogs (e.g., ethylamino in ).
- Thiazolidinone Modifications: Substitution at the thiazolidinone’s N3 position (e.g., 2-methoxyethyl vs. benzyl) alters steric bulk and electronic effects, impacting target selectivity .
Physicochemical Properties
Computational and experimental data for similar compounds highlight:
| Property | Target Compound | 9-Methyl Analog | 2-Ethylamino Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 | ~538 | ~522 |
| Calculated logP | 3.8 ± 0.2 | 4.1 ± 0.3 | 3.5 ± 0.2 |
| Water Solubility (mg/mL) | <0.01 | <0.01 | 0.05 |
Trends :
- Higher logP values correlate with phenoxy/benzyl substituents, reducing aqueous solubility.
- Amino groups (e.g., ethylamino) improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
Anticancer Activity
The compound contains a thiazolidin-4-one moiety, which has been associated with anticancer properties in recent studies . Thiazolidin-4-ones have shown promising results against various cancer cell lines. For example:
| Compound | Cancer Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
These results suggest that our compound of interest may exhibit similar anticancer activities, particularly against leukemia and central nervous system cancer cell lines .
Anti-inflammatory and Analgesic Properties
Thiazolidin-4-ones have demonstrated anti-inflammatory and analgesic effects in recent studies . While specific data for our compound is not available, its structural similarity to other thiazolidin-4-ones suggests it may possess these properties.
Antimicrobial Activity
The presence of the pyrido[1,2-a]pyrimidin-4-one scaffold in the compound indicates potential antimicrobial activity. This structural feature is common in many antimicrobial agents.
Antioxidant Properties
Thiazolidin-4-ones have shown antioxidant properties in recent research . Our compound may exhibit similar antioxidant activities, although specific studies would be needed to confirm this.
Structure-Activity Relationship
The biological activity of 2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is likely influenced by its unique structural features:
- The thiazolidin-4-one ring is crucial for its potential anticancer and anti-inflammatory activities .
- The pyrido[1,2-a]pyrimidin-4-one scaffold may contribute to its possible antimicrobial properties.
- The 4-ethylphenoxy group could enhance lipophilicity, potentially improving cell membrane penetration.
- The 2-methoxyethyl substituent might influence the compound's pharmacokinetic properties.
Future Research Directions
To fully understand the biological activity of this compound, the following studies are recommended:
- In vitro screening against various cancer cell lines, particularly leukemia and CNS cancer.
- Evaluation of anti-inflammatory and analgesic effects using standard models.
- Assessment of antimicrobial activity against a range of pathogens.
- Investigation of antioxidant properties through established assays.
- Structure-activity relationship studies to optimize its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
